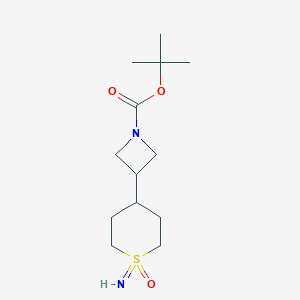

Tert-butyl 3-(1-imino-1-oxothian-4-yl)azetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(1-imino-1-oxothian-4-yl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3S/c1-13(2,3)18-12(16)15-8-11(9-15)10-4-6-19(14,17)7-5-10/h10-11,14H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTOQTOOZLIYSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2CCS(=N)(=O)CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(1-imino-1-oxothian-4-yl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of azetidine derivatives with thian intermediates under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(1-imino-1-oxothian-4-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Tert-butyl 3-(1-imino-1-oxothian-4-yl)azetidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 3-(1-imino-1-oxothian-4-yl)azetidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological effects. The exact mechanism may vary depending on the context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity : The 3-position of azetidine accommodates diverse substituents, including heterocycles (pyrazole, morpholine), boronate groups, and fluorinated alkyl chains. These modifications influence reactivity and downstream applications .

- Synthetic Efficiency : Yields vary significantly based on substituent complexity. For example, bromo-pyrazole derivatives achieve 70–80% yields via palladium-catalyzed cross-coupling , while fluorinated analogs require multistep syntheses with moderate yields (36–90%) .

- Catalyst Dependency : DBU is critical for activating azetidine precursors in Aza-Michael additions, whereas Suzuki-Miyaura couplings rely on Pd catalysts for introducing aryl/heteroaryl groups .

Spectroscopic and Physicochemical Comparisons

Infrared (IR) Spectroscopy

- C=O Stretching : All Boc-protected azetidines exhibit strong C=O stretches near 1700–1750 cm⁻¹, confirming the presence of the carbonyl group in the Boc moiety .

- N-H and C-N Vibrations: Compounds with imino or amide groups (e.g., 1-imino-1-oxothian derivatives) show additional peaks at 3200–3400 cm⁻¹ (N-H) and 1250–1350 cm⁻¹ (C-N) .

Nuclear Magnetic Resonance (NMR)

Physicochemical Properties

The table below compares calculated physicochemical parameters for select analogs:

Notes:

- LogP and Solubility : Fluorinated analogs (LogP ~0.8) exhibit higher hydrophilicity compared to bromo-pyrazole derivatives (LogP ~2.1) .

- TPSA and Bioavailability: Higher topological polar surface area (TPSA) in imino-oxothian derivatives (75–85 Ų) suggests reduced blood-brain barrier permeability compared to simpler analogs .

Biological Activity

Tert-butyl 3-(1-imino-1-oxothian-4-yl)azetidine-1-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant case studies highlighting its applications in various fields.

Chemical Structure and Synthesis

The compound features a complex structure that includes an azetidine ring, a thian ring, and a tert-butyl ester group. The synthesis typically involves multiple steps, starting from readily available precursors. Common methods include reactions between azetidine derivatives and thian intermediates under controlled conditions, often utilizing specific catalysts and solvents to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. These interactions can modulate various physiological pathways, which may lead to enzyme inhibition or altered protein interactions. The precise mechanism can vary based on the context of use, including the type of biological system being studied.

Enzyme Inhibition Studies

Research has indicated that this compound may act as an enzyme inhibitor. For instance, studies have demonstrated its potential in inhibiting certain proteases, which are crucial in various biological processes including cellular signaling and metabolism. The inhibition can lead to significant changes in cellular behavior, making it a candidate for further research in therapeutic applications.

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of this compound demonstrated its ability to induce apoptosis in cancer cell lines. The compound was tested on several human cancer cell lines, showing significant cytotoxic effects at micromolar concentrations. Mechanistic studies revealed that the compound triggers apoptotic pathways through the activation of caspases and the release of cytochrome c from mitochondria.

Case Study 2: Antimicrobial Properties

Another research effort evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated that this compound exhibited notable antibacterial effects, particularly against Gram-positive bacteria. The study suggested that the compound disrupts bacterial cell wall synthesis, leading to cell lysis and death.

Comparative Data Table

The following table summarizes key characteristics and findings related to this compound:

| Property | Value |

|---|---|

| Molecular Formula | C13H24N2O3S |

| Molecular Weight | 288.40 g/mol |

| CAS Number | 2375268-43-0 |

| Biological Activities | Anticancer, Antimicrobial |

| Mechanism of Action | Enzyme inhibition, Apoptosis induction |

| Notable Effects | Induces apoptosis in cancer cells; inhibits bacterial growth |

Q & A

Q. What are the established synthetic routes for tert-butyl 3-(1-imino-1-oxothian-4-yl)azetidine-1-carboxylate?

The synthesis typically involves multi-step reactions starting from azetidine precursors. For example, tert-butyl 3-oxoazetidine-1-carboxylate can serve as a starting material, with subsequent functionalization via nucleophilic substitution or condensation reactions. Key steps include introducing the 1-imino-1-oxothian-4-yl group using reagents like thioamides or sulfonyl chlorides. Reaction conditions (e.g., anhydrous solvents, bases like triethylamine) and purification via column chromatography are critical for yield and purity .

Q. Which spectroscopic methods are recommended for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) are standard for confirming molecular structure. X-ray crystallography using programs like SHELXL (for refinement) is employed to resolve stereochemistry and crystal packing .

Q. What preliminary biological assays are used to screen this compound?

In vitro cytotoxicity assays (e.g., MTT against cancer cell lines) and enzyme inhibition studies (e.g., kinase or protease targets) are common. These require standardized protocols for cell culture, dose-response curves, and statistical validation .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Systematic optimization includes varying solvents (e.g., DMF vs. acetonitrile), adjusting stoichiometry, and employing catalysts (e.g., palladium for cross-coupling). High-throughput experimentation (HTE) can rapidly identify ideal conditions. Contradictions in reported yields may arise from impurities in starting materials or incomplete purification .

Q. What computational strategies predict the compound's interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding affinities and stability. Density Functional Theory (DFT) calculations assess electronic properties of the 1-imino-1-oxothian-4-yl group, which may influence hydrogen bonding or charge transfer .

Q. How can contradictory data on biological activity be resolved?

Re-evaluate compound purity via HPLC and elemental analysis. Reproduce assays under controlled conditions (pH, temperature). Use orthogonal assays (e.g., surface plasmon resonance alongside enzyme kinetics) to confirm target engagement .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Poor crystallization may result from conformational flexibility. Strategies include co-crystallization with ligands, solvent screening (e.g., ether diffusion), and cryo-cooling techniques. SHELX programs refine data to resolve disorder or twinning .

Methodological Considerations

Q. How does the 1-imino-1-oxothian-4-yl group affect chemical stability?

The group’s electron-withdrawing properties may increase susceptibility to hydrolysis. Stability studies under varying pH and temperature conditions (e.g., accelerated degradation tests) are recommended. Protective groups (e.g., Boc) can mitigate premature degradation during synthesis .

Q. What are the best practices for storing and handling this compound?

Store under inert atmosphere (argon) at –20°C to prevent oxidation. Use anhydrous solvents in reactions to avoid hydrolysis. Regular NMR monitoring ensures integrity during long-term storage .

Data Analysis and Reporting

Q. How should researchers report contradictory spectral data?

Include raw data (e.g., NMR shifts, coupling constants) and specify instrumentation parameters (e.g., MHz, solvent). Cross-validate with independent techniques (e.g., IR for functional groups) and reference analogous compounds in literature .

Q. What statistical methods are appropriate for dose-response studies?

Non-linear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) calculates IC₅₀ values. Report confidence intervals and use ANOVA for multi-group comparisons. Replicate experiments (n ≥ 3) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.